3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a piperidinyl-thiazolopyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency . The compound’s inhibitory activity on PI3Kβ is approximately 10-fold reduced .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the activities of downstream effectors of PI3K. This includes the AKT/mTOR pathway, which is involved in cell survival and proliferation . By inhibiting PI3K, the compound can potentially suppress these pathways, leading to decreased cell proliferation and survival .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is a potent inhibition of PI3K . This can lead to decreased cell proliferation and survival, which could potentially be beneficial in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
The compound 3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with PI3Kα, PI3Kγ, and PI3Kδ with a nanomolar IC50 value .
Cellular Effects
In cellular processes, this compound’s potent PI3K inhibitory activity can influence cell function by impacting cell signaling pathways . By inhibiting PI3K, this compound can potentially affect a variety of cellular processes, including cell growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3K, leading to the inhibition of this enzyme . This interaction can lead to changes in gene expression and cellular metabolism, as PI3K plays a key role in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide typically involves multiple steps starting from commercially available precursorsCommon reagents used in these steps include various bases, acids, and coupling agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- Indole derivatives
Uniqueness
Compared to similar compounds, 3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide stands out due to its unique combination of functional groups and structural features.
Biological Activity
3,5-Dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinases (PI3Ks). This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
The compound's molecular formula is C20H22N4O3S, with a molecular weight of approximately 398.5 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for biological applications.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of PI3K isoforms. The thiazolo[5,4-b]pyridine structure plays a crucial role in binding to the active sites of these enzymes, thus blocking their activity and influencing cellular processes such as growth and metabolism .
Inhibition of PI3K
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on PI3K isoforms. For instance, derivatives have shown IC50 values in the nanomolar range against PI3Kα and PI3Kγ . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole moiety can significantly affect inhibitory potency .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain thiazolo[5,4-b]pyridine derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . Molecular dynamics simulations have shown that these compounds interact favorably with cancer-related proteins, enhancing their potential as anticancer agents .
Anticonvulsant Activity
Compounds containing thiazole have also been studied for anticonvulsant properties. In vivo tests demonstrated that thiazole derivatives could effectively reduce seizure activity in animal models . The mechanism appears to involve modulation of neurotransmitter systems and ion channels.
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Study on PI3K Inhibition : A study demonstrated that a thiazolo[5,4-b]pyridine derivative showed an IC50 value of 3.6 nM against PI3Kα, indicating strong inhibitory activity .
- Anticancer Efficacy : Another investigation revealed that a similar compound exhibited significant cytotoxicity against A431 and Jurkat cell lines with IC50 values less than those observed for doxorubicin .
- Anticonvulsant Testing : Research involving the administration of thiazole derivatives in rodent models showed a marked reduction in seizure frequency and duration compared to control groups .
Data Summary
Study | Activity | IC50 Value | Cell Lines/Models |
---|---|---|---|
Study 1 | PI3K Inhibition | 3.6 nM | Not specified |
Study 2 | Anticancer | < Doxorubicin | A431, Jurkat |
Study 3 | Anticonvulsant | Not specified | Rodent models |
Properties
IUPAC Name |
3,5-dimethoxy-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-26-15-10-13(11-16(12-15)27-2)18(25)22-14-5-8-24(9-6-14)20-23-17-4-3-7-21-19(17)28-20/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXRHRXMLOJWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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